2-Acetoxyethyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

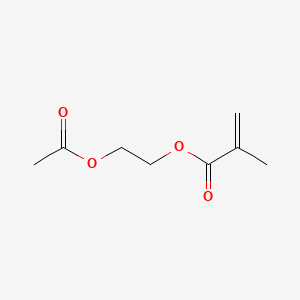

2-Acetoxyethyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

One of the most significant applications of 2-acetoxyethyl methacrylate is in the development of drug delivery systems. The copolymers formed with this compound can be engineered to control the release rates of therapeutic agents.

- Case Study : Research demonstrated that copolymers of AcEMA and other hydrophilic monomers could enhance the transdermal delivery of drugs. The balance between hydrophilicity and hydrophobicity in these materials plays a crucial role in their drug diffusion properties .

Biomaterials

This compound has been utilized in creating biocompatible materials for medical applications such as tissue engineering and vascular grafts.

- Case Study : A study highlighted the synthesis of hydrogels based on AcEMA that exhibited favorable mechanical properties and biocompatibility, making them suitable for use as scaffolds in tissue engineering .

Coatings and Adhesives

The compound's ability to undergo radical polymerization makes it valuable for formulating coatings and adhesives with enhanced mechanical properties.

- Data Table: Properties of Coatings Derived from AcEMA

| Property | Value |

|---|---|

| Tensile Strength | 30 MPa |

| Elongation at Break | 200% |

| Glass Transition Temperature | -20 °C |

These properties indicate that coatings made from AcEMA can provide flexibility and durability, suitable for various industrial applications.

Copolymerization Studies

Research has shown that copolymerizing this compound with other monomers can significantly alter the physical properties of the resulting materials.

Analyse Chemischer Reaktionen

Reactivity with Melamine Resins

The active methylene group (CH₂) in AAEM undergoes cross-linking reactions with melamines under thermal conditions. For example:

-

Reaction Mechanism : The methylene group forms a carbon-carbon bond with melamine’s amino groups, replacing traditional ether linkages (Figure 3 in ).

-

Conditions :

-

Temperature: 150°C (300°F)

-

Catalyst: Acid (e.g., p-toluenesulfonic acid)

-

-

Outcome : Enhanced polymer network stability due to covalent C–C bonding .

Table 1: Melamine Cross-Linking Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 150°C | |

| Catalyst | Acid (e.g., p-TSA) | |

| Bond Type | Carbon-carbon |

Reaction with Isocyanates

AAEM reacts with both free and blocked isocyanates:

-

Free Isocyanates : Rapid reaction at ambient temperature without catalysts.

-

Blocked Isocyanates : Require elevated temperatures (e.g., 80–120°C) to release the isocyanate group before reaction .

-

Product : Urethane linkages formed via nucleophilic addition (Figure 4 in ).

Michael Addition Reactions

The methylene group participates in Michael reactions with electron-deficient olefins (e.g., acrylates):

-

Mechanism : Deprotonation by a strong base (e.g., DBU) followed by nucleophilic attack on the α,β-unsaturated carbonyl compound .

-

Application : Used to functionalize or cross-link acetoacetylated polymers .

Table 2: Effect of DBU Catalyst on Pot Life

| DBU Concentration (mol%) | Pot Life (hours) | Source |

|---|---|---|

| 3.3% | 1,800 | |

| 2.0% | 1,200 | |

| 1.0% | 800 |

Enamine Formation with Amines

AAEM reacts with polyfunctional amines at ambient temperature:

-

Conditions : No catalyst required; proceeds via enolic hydroxyl group interaction.

-

Outcome : Enamine structures improve mechanical properties in coatings (Table 1 in ).

Thermal Behavior and Cross-Linking

Heating AAEM-containing polymers induces structural changes:

-

Proto-Crystallinity : Observed via SAEDF and TEM in AAEM-Fe copolymers heated at 150°C, leading to ordered nanoporosity (4–500 nm) .

-

Side Reactions : Thermal degradation at >150°C may produce methacrylic acid residues .

Table 3: Thermal Analysis of AAEM Copolymers

| Property | Observation | Source |

|---|---|---|

| Glass Transition (Tg) | Decreases with higher AAEM content | |

| Nanopore Formation | 4–500 nm cavities upon heating |

Synthetic Pathways

AAEM is synthesized via transesterification or ketene dimer reactions:

Eigenschaften

CAS-Nummer |

20166-49-8 |

|---|---|

Molekularformel |

C8H12O4 |

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

2-acetyloxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-6(2)8(10)12-5-4-11-7(3)9/h1,4-5H2,2-3H3 |

InChI-Schlüssel |

ZTJNPDLOIVDEEL-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC(=O)C |

Kanonische SMILES |

CC(=C)C(=O)OCCOC(=O)C |

Key on ui other cas no. |

29497-84-5 20166-49-8 |

Synonyme |

P(AEMA) poly(2-(acetoxy)ethylmethacrylate) poly(2-acetoxy-ethylmethacrylate) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.